Discovery and Isolation of Antioxidant Peptides from Pseudosciaena crocea: A Technical Guide
Discovery and Isolation of Antioxidant Peptides from Pseudosciaena crocea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of two novel antioxidant peptides from the muscle protein of Pseudosciaena crocea (large yellow croaker). The peptides, identified as Ser-Arg-Cys-His-Val (SRCHV) and Pro-Glu-His-Trp (PEHW), have demonstrated significant free radical scavenging capabilities, positioning them as potential candidates for development as natural antioxidants in the pharmaceutical and functional food industries.[1][2][3]
This document details the multi-step experimental workflow, from enzymatic hydrolysis of the source protein to the purification and final identification of the bioactive peptides. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for reproducibility.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the isolation and antioxidant activity assessment of the peptides derived from Pseudosciaena crocea protein hydrolysates (PCPH).
Table 1: Characteristics of Identified Antioxidant Peptides [1][3]
| Peptide ID | Amino Acid Sequence | Molecular Weight (Da) |
| PCPH-IV-B1-d | Ser-Arg-Cys-His-Val | 597.7 |
| PCPH-IV-B2-e | Pro-Glu-His-Trp | 554.6 |
Table 2: Antioxidant Activity of Pseudosciaena crocea Protein Hydrolysate Fractions [1]
| Fraction | Molecular Weight Range | Superoxide Radical Scavenging IC₅₀ (mg/mL) | DPPH Radical Scavenging IC₅₀ (mg/mL) |
| PCPH-I | >10 kDa | 4.83 | 8.91 |
| PCPH-II | 5-10 kDa | 4.16 | 7.82 |
| PCPH-III | 3-5 kDa | 3.52 | 6.45 |
| PCPH-IV | <3 kDa | 2.18 | 4.13 |
Table 3: Antioxidant Activity of Purified Peptide Fractions [4]
| Fraction | Superoxide Radical Scavenging IC₅₀ (mg/mL) | DPPH Radical Scavenging IC₅₀ (mg/mL) |
| PCPH-IV-B1 | 0.48 | 0.95 |
| PCPH-IV-B2 | 0.36 | 0.78 |
| PCPH-IV-B1-d | 0.15 | 0.32 |
| PCPH-IV-B2-e | 0.11 | 0.24 |
Experimental Protocols
This section provides a detailed methodology for the key experiments performed in the discovery and isolation of the antioxidant peptides from Pseudosciaena crocea.
Preparation of Pseudosciaena crocea Protein Hydrolysates (PCPH)
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Source Material: Muscle tissue from Pseudosciaena crocea.
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Homogenization: The muscle tissue is homogenized with distilled water.
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Enzymatic Hydrolysis:
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The homogenate is subjected to enzymatic digestion using neutral protease.
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The digestion is carried out for 7.2 hours.
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Enzyme Inactivation: The reaction is terminated by heating the hydrolysates to 95 °C for 10 minutes to inactivate the protease.[2]
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Centrifugation: The mixture is centrifuged at 8000 × g for 30 minutes.
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Supernatant Collection: The resulting supernatant, containing the protein hydrolysates, is collected for further processing.[2]
Fractionation by Ultrafiltration
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Membrane Filtration: The collected supernatant (PCPH) is fractionated using ultrafiltration membranes with molecular weight cut-offs (MWCO) of 10, 5, and 3 kDa.[1][2]
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Fraction Collection: Four distinct fractions are obtained based on their molecular weight ranges:
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PCPH-I: >10 kDa
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PCPH-II: 5-10 kDa
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PCPH-III: 3-5 kDa
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PCPH-IV: <3 kDa[2]
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-
Lyophilization: All fractions are freeze-dried prior to antioxidant activity analysis.
Purification of the Bioactive Fraction (PCPH-IV)
The PCPH-IV fraction, which exhibited the highest antioxidant activity, was subjected to a multi-step purification process.
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Column: A cation exchange chromatography column is utilized.
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Sample Loading: The lyophilized PCPH-IV fraction is dissolved in a suitable buffer and loaded onto the column.
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Elution: The peptides are eluted from the column using a salt gradient.
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Fraction Collection and Analysis: Fractions are collected and their free radical scavenging activity is assessed to identify the most potent fractions.
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Column: A Sephadex G-15 gel filtration column is used for separation based on molecular size.
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Sample Loading: The most active fraction from the ion exchange chromatography step is concentrated and loaded onto the gel filtration column.
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Elution: The peptides are eluted with an appropriate buffer.
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Fraction Collection and Analysis: Eluted fractions are collected, and their antioxidant activity is measured to identify the most active fractions for further purification.
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Column: A C18 reversed-phase column is employed for high-resolution separation.
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Mobile Phase: A gradient of acetonitrile containing trifluoroacetic acid (TFA) is typically used as the mobile phase.
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Sample Injection: The most potent fraction from the gel filtration step is injected into the HPLC system.
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Elution and Detection: Peptides are eluted based on their hydrophobicity and detected by monitoring absorbance at specific wavelengths (e.g., 214 nm and 280 nm).
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Peak Collection: The distinct peaks corresponding to the purified peptides are collected for identification and further characterization.
Peptide Identification and Sequencing
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Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the amino acid sequence of the purified peptides.[3]
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Sample Preparation: The purified peptide fractions are appropriately prepared and introduced into the LC-MS/MS system.
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Mass Spectrometry Analysis: The peptides are ionized, and their mass-to-charge ratios are measured. Subsequent fragmentation of the peptide ions provides sequence information.
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Data Analysis: The resulting mass spectra are analyzed to deduce the amino acid sequence of the peptides.
Antioxidant Activity Assays
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Principle: This assay measures the ability of the peptides to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it and causing a color change from purple to yellow.
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Procedure:
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A solution of DPPH in methanol or ethanol is prepared.
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The peptide sample (at various concentrations) is mixed with the DPPH solution.
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The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
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The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
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The percentage of scavenging activity is calculated relative to a control.
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Principle: This assay evaluates the capacity of the peptides to scavenge superoxide radicals (O₂⁻•), which are generated in a non-enzymatic system (e.g., PMS-NADH). The scavenging activity is typically measured by the reduction of nitroblue tetrazolium (NBT) to a colored formazan product.
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Procedure:
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A reaction mixture is prepared containing the peptide sample, NADH, and NBT in a buffer solution.
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The reaction is initiated by the addition of phenazine methosulfate (PMS).
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The mixture is incubated at room temperature for a set duration.
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The absorbance of the resulting formazan product is measured at approximately 560 nm.
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The percentage of superoxide radical scavenging is calculated by comparing the absorbance with that of a control.
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Visualizations
The following diagrams illustrate the experimental workflow for the isolation and purification of the antioxidant peptides and a conceptual representation of the antioxidant mechanism.
Caption: Experimental workflow for the isolation of antioxidant peptides.
Caption: Conceptual diagram of the free radical scavenging mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and Characterization of Antioxidant Peptides of Pseudosciaena crocea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Antioxidant Peptides of Pseudosciaena crocea Protein Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
